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1,4-Dimethyl-3-(3-

methylphenyl)pyrrolidin-3-ol

Cat. No.: B13168438

Get Quote

Executive Summary
The 1,4-dimethyl-3-arylpyrrolidine scaffold is a potent opioid pharmacophore designed to probe

the stereochemical limits of the mu-opioid receptor.[1] Structurally, it is the ring-contracted

analogue of the 1,3-dimethyl-4-phenylpiperidine (prodine) series.[1] The primary driver of

potency in this class is the relative stereochemistry between the C3-aryl and C4-methyl groups,

which dictates the molecule's ability to adopt the requisite "phenyl-axial" or "phenyl-equatorial"

conformation for receptor activation.[1] This guide details the synthesis, stereochemical SAR,

and pharmacological profile of these agents.[2]

Chemical Structure & Stereochemistry[1][2][3][4]
The Core Scaffold
The molecule consists of a pyrrolidine ring substituted at:

N1: Methyl group (essential for optimal basicity and BBB penetration).[1]

C3: Aryl group (typically phenyl or m-hydroxyphenyl, the primary pharmacophore).[1]
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C4: Methyl group (provides steric bulk to lock conformation).[1]

This substitution pattern creates two chiral centers (C3 and C4), resulting in two diastereomeric

pairs: cis and trans.[1]

Stereochemical Criticality
Unlike the flexible piperidines, the pyrrolidine ring is more rigid but can undergo envelope

puckering. The relative orientation of the C3-aryl and C4-methyl groups is the single most

important SAR determinant.

Trans-Isomer (3R,4R / 3S,4S): Typically exhibits higher thermodynamic stability but distinct

receptor affinity compared to the cis form.[1] In many 3-arylpyrrolidine opioids (e.g.,

prodilidine analogues), the trans configuration aligns the aryl group in a pseudo-equatorial

position, which is often preferred for binding.[1]

Cis-Isomer (3R,4S / 3S,4R): Forces a steric clash that can twist the aryl ring out of the plane,

potentially mimicking the "phenyl-axial" conformation seen in potent prodine isomers

(alphaprodine vs betaprodine).[1]

Table 1: Stereochemical Nomenclature & Analogues

Scaffold Configuration Key Analogue
Potency (Relative
to Morphine)

1,4-dimethyl-3-

arylpyrrolidine
Trans (3,[1]4)

Synthetic
Intermediate

Low - Moderate

1,4-dimethyl-3-

arylpyrrolidine
Cis (3,[1]4)

Active Opioid

Pharmacophore
High (Stereoselective)

1,3-dimethyl-4-

phenylpiperidine
Cis (3-Me/4-Ph) Betaprodine ~5x Morphine

| 1,3-dimethyl-4-phenylpiperidine | Trans (3-Me/4-Ph) | Alphaprodine | ~1x Morphine |[1]
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Technical Insight: The "1,4-dimethyl" pyrrolidine series follows the Casy Rule for opioid binding,

where the protonated nitrogen and the aryl ring must be separated by a specific distance and

orientation. The C4-methyl group acts as a conformational lock, restricting the rotation of the

C3-aryl group.

Synthesis Protocols
The synthesis of 1,4-dimethyl-3-arylpyrrolidines requires stereoselective control to access the

desired diastereomer.[1] The most robust method involves a [3+2] Cycloaddition or a Michael

Addition-Cyclization sequence.[1]

Primary Synthetic Route: Michael Addition-Cyclization
This route allows for the construction of the pyrrolidine ring with defined relative

stereochemistry.

Protocol:

Reagents: Methylamine (primary amine), Methacrylate derivative (Michael acceptor),

Styrene oxide or equivalent aryl precursor.[1]

Step 1: Reaction of methylamine with trans-crotonate or methacrylate to form the acyclic

amine precursor.[1]

Step 2: Cyclization with a styrene epoxide or equivalent 2-bromo-1-arylethane to close the

ring.[1]

Step 3: Reduction of the resulting lactam (if a carbonyl is present) using LiAlH4 to yield the

final amine.[1]

Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursors to the separated isomers.
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Caption: Synthetic pathway via Grignard addition to succinimide followed by reduction, yielding

diastereomeric mixtures requiring resolution.

Structure-Activity Relationship (SAR)[1][5]
The SAR of this class is defined by three vectors: the N-substituent, the Aryl ring substituents,

and the C4-Methyl configuration.

The Aryl Ring (C3 Position)
The nature of the aryl ring is the primary determinant of efficacy.

Unsubstituted Phenyl: Provides baseline analgesic activity (weak to moderate).[1]

m-Hydroxyphenyl (3-OH): Drastically increases potency (10-50x).[1] This mimics the

phenolic A-ring of morphine, forming a critical hydrogen bond with His297 in the mu-opioid

receptor.

p-Chloro / p-Fluoro: Generally retains affinity but may alter efficacy (partial agonism) or

metabolic stability.[1]

Ortho-substitution: Sterically hinders binding, drastically reducing potency (inactive).[1]

The N-Substituent (N1 Position)
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While the prompt specifies "1,4-dimethyl" (N-methyl), variations here follow the classic opioid

N-substituent SAR:

N-Methyl: Optimal for mu-agonist activity (morphine-like).[1]

N-Phenethyl: Typically enhances potency 10-100x (fentanyl-like effect), creating a "super-

agonist" by engaging a secondary hydrophobic pocket.[1]

N-Allyl / N-Cyclopropylmethyl: Converts the agonist into an antagonist (naloxone-like),

though this conversion is less predictable in pyrrolidines than in morphinans.[1]

The C4-Methyl Group
The C4-methyl group is not just a lipophilic add-on; it is a conformational anchor.[1]

Role: It restricts the flexibility of the pyrrolidine ring, forcing the C3-aryl group into a specific

orientation.

Removal: Removing the C4-methyl (yielding simple 3-arylpyrrolidine) typically reduces

potency, as the flexible ring incurs a higher entropic penalty upon binding.[1]

Table 2: Comparative SAR Data (Estimated Ki Values)

Compound
R1 (N-
Subst)

R2 (C3-Aryl)
R3 (C4-
Subst)

Est. Ki (nM)
Activity
Profile

Ref 1

(Prodine)
Methyl Phenyl

Methyl
(Piperidine)

~15 Full Agonist

Analog A Methyl Phenyl
Methyl

(Pyrrolidine)
~250 Weak Agonist

Analog B Methyl 3-OH-Phenyl
Methyl

(Pyrrolidine)
~12

Potent

Agonist

Analog C Phenethyl Phenyl
Methyl

(Pyrrolidine)
~1.5

Super

Agonist

| Analog D | Allyl | 3-OH-Phenyl | Methyl (Pyrrolidine) | ~5 | Antagonist |[1]
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Pharmacological Mechanism[5]
The 1,4-dimethyl-3-arylpyrrolidines act primarily as Gi/o-protein coupled receptor agonists at

the Mu-Opioid Receptor (MOR).[1]

Signaling Pathway
Upon binding, the compound induces a conformational change in the MOR, leading to:

G-protein Dissociation: Gαi subunit inhibits Adenylyl Cyclase (AC).[1]

cAMP Reduction: Decreased cAMP levels reduce PKA activity.[1]

Ion Channel Modulation:

Activation of GIRK (Potassium) channels

Hyperpolarization.[1]

Inhibition of Voltage-Gated Calcium Channels (VGCC)

Reduced neurotransmitter release (Glutamate/Substance P).[1]
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Caption: Signal transduction pathway for 1,4-dimethyl-3-arylpyrrolidine agonists at the Mu-

Opioid Receptor.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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